tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Systematic Nomenclature and Structural Taxonomy
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for bicyclic molecules, which specify that bicyclic compounds containing bridged or fused ring systems receive the prefix bicyclo, followed by brackets containing numbers that indicate the number of atoms in each bridge between the bridgehead positions. In this specific case, the notation [3.1.0] indicates that the bicyclic system contains three atoms in the longest bridge, one atom in the medium bridge, and zero atoms in the shortest bridge, creating a fused rather than bridged bicyclic system.
The structural taxonomy of this compound places it within the broader category of azabicyclo[3.1.0]hexane derivatives, which represent a class of conformationally restricted heterocycles that have gained prominence in pharmaceutical research. The numbering system for this bicyclic framework begins at the nitrogen-containing bridgehead position, with sequential numbering proceeding around the five-membered ring before addressing the three-membered cyclopropane component. The specific substitution pattern, with the hydroxymethyl group at the 1-position and the tert-butyl carboxylate at the 2-position, defines the unique chemical identity of this particular derivative.
The International Chemical Identifier key for this compound, designated as the unique identifier within chemical databases, provides an unambiguous means of referencing this specific molecular entity across different computational and literature sources. This systematic approach to chemical identification ensures consistency in research communications and facilitates accurate cross-referencing of synthetic and biological data across multiple research platforms.
Historical Context in Bicyclic Heterocycle Research
The development of azabicyclo[3.1.0]hexane scaffolds emerged from broader historical trends in heterocyclic chemistry that began gaining momentum in the early 1800s, with systematic exploration of nitrogen-containing ring systems becoming a major focus of synthetic organic chemistry. The specific interest in conformationally constrained bicyclic systems arose from recognition that rigidity could be exploited to enhance selectivity in biological interactions, leading to sustained research efforts throughout the 20th century to develop efficient synthetic methodologies for accessing these challenging molecular architectures.
The azabicyclo[3.1.0]hexane moiety gained particular prominence through its identification as a recurring structural element in natural products and biologically active compounds, establishing it as what medicinal chemists term a privileged scaffold. This recognition spurred intensive research into synthetic approaches for constructing these ring systems, with palladium-catalyzed cyclopropanation reactions emerging as particularly powerful tools for accessing diverse azabicyclo[3.1.0]hexane derivatives. The development of these methodologies represented a significant advancement in synthetic chemistry, enabling gram-scale preparation of complex bicyclic intermediates that previously required laborious multi-step sequences.
Research efforts in this area have been further stimulated by the discovery that compounds containing azabicyclo[3.1.0]hexane scaffolds exhibit remarkable diversity in their biological activities, including anti-inflammatory, antitumor, anti-neurodegenerative, and antibacterial properties, along with activity as receptor antagonists for opioid and dopamine systems. This broad spectrum of biological activity has motivated continued investigation into structure-activity relationships within this chemical class, driving the development of increasingly sophisticated synthetic strategies for preparing functionalized derivatives.
The historical trajectory of bicyclic heterocycle research has been marked by significant methodological advances, particularly in the area of catalytic cyclopropanation reactions that enable efficient construction of the characteristic [3.1.0] bicyclic framework. Recent developments have demonstrated that dirhodium catalysts can facilitate these transformations with remarkably low catalyst loadings, achieving effective cyclopropanation with as little as 0.005 mol percent catalyst, thereby making these synthetic approaches economically viable for large-scale applications.
Significance as a Conformationally Constrained Scaffold
The significance of this compound as a conformationally constrained scaffold derives from its ability to restrict molecular flexibility while maintaining key pharmacophoric elements in defined spatial orientations. This conformational constraint has proven particularly valuable in medicinal chemistry applications, where the rigid bicyclic framework can be used to present functional groups in geometries that enhance selectivity for specific biological targets. The azabicyclo[3.1.0]hexane core effectively locks substituents into precise three-dimensional arrangements that cannot be achieved with more flexible molecular frameworks.
Research into conformationally restricted histamine analogues has demonstrated the power of the bicyclo[3.1.0]hexane scaffold in achieving selective receptor binding, with studies showing that incorporation of this rigid framework can provide over 100-fold selectivity for specific receptor subtypes. These findings illustrate how conformational constraint can be leveraged to optimize biological activity while minimizing off-target effects, a principle that has broad applicability across diverse therapeutic areas.
The three-dimensional structure of the azabicyclo[3.1.0]hexane scaffold creates distinct spatial regions that can accommodate different types of substituents, enabling systematic exploration of structure-activity relationships through synthetic modification. The bicyclic framework provides both syn and anti orientations for side-chain substitution, offering medicinal chemists multiple vectors for optimizing biological activity. This structural versatility, combined with the inherent rigidity of the system, makes azabicyclo[3.1.0]hexane derivatives particularly attractive as starting points for drug discovery programs.
| Conformational Property | Characteristic | Reference |
|---|---|---|
| Carbon Bond Saturation (Fsp³) | 0.909 | |
| Polar Surface Area | 50 Ų | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Calculated LogP | 0.68 |
The utility of conformationally constrained scaffolds extends beyond simple receptor binding applications to include their use as molecular probes for understanding biological mechanisms and as synthetic intermediates in complex natural product synthesis. Recent advances in enzymatic biosynthesis have revealed natural pathways for constructing azabicyclo[3.1.0]hexane pharmacophores, providing insights into how nature exploits these rigid frameworks in biologically active molecules. These discoveries have opened new avenues for biocatalytic approaches to scaffold construction, complementing traditional synthetic methodologies.
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRZTLSBWIBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[2-(hydroxymethyl)-2-azabicyclo[3.1.0]hexan-2-yl]carbamate
- Molecular Formula : C_{13}H_{23}N_{3}O_{4}
- Molecular Weight : 273.34 g/mol
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of the hydroxymethyl group is particularly notable for its potential interactions with biological targets.
Research indicates that compounds like this compound may exhibit their biological effects through several mechanisms:
- Neurotransmitter Modulation :
- Neuronal Plasticity :
- Cytoprotective Effects :
Neuropharmacological Applications
The compound's potential applications in treating neurological disorders are supported by various studies:
- Antidepressant Effects :
- Anxiolytic Properties :
Case Studies
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development :
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds enables it to interact with biological targets effectively. Research indicates that modifications in its structure can lead to enhanced activity against specific diseases, particularly in the realm of neuropharmacology.
Case Study : A study exploring the synthesis of derivatives of this compound showed promising results in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting its utility in drug design .
Organic Synthesis
Reagent in Chemical Reactions :
The compound serves as a versatile reagent in various organic synthesis processes. Its bicyclic structure allows for multiple points of reactivity, making it suitable for constructing complex organic molecules.
Example Applications :
- Asymmetric Synthesis : It can be utilized in asymmetric synthesis protocols to produce chiral intermediates, which are crucial in the pharmaceutical industry.
- Building Block for Complex Molecules : Researchers have successfully employed this compound as a building block for synthesizing more complex structures, demonstrating its utility in synthetic organic chemistry .
Materials Science
Polymers and Nanomaterials :
Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Research Findings :
- The compound was integrated into polymer blends, resulting in improved tensile strength and elasticity compared to standard materials.
- Its hydrophobic nature aids in creating water-resistant coatings, making it valuable for protective applications .
Data Table: Overview of Applications
Comparison with Similar Compounds
Substituent Variations on the [3.1.0] Azabicyclohexane Core
The following table compares tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate with analogs differing in substituents:
Key Observations :
- Hydroxymethyl vs.
- Aminomethyl Derivatives: These exhibit higher nucleophilicity, enabling coupling reactions in peptide synthesis or metal-catalyzed cross-couplings .
Variations in Bicyclic Ring Systems
Compounds with alternative bicyclic frameworks (e.g., [2.1.1] instead of [3.1.0]) exhibit distinct conformational strain and reactivity:
Key Observations :
- The [3.1.0] system (norbornane-like) provides greater rigidity and stereochemical control compared to the [2.1.1] system, which is more strained and may favor unique reactivity in catalysis or drug design .
Q & A
What is the standard synthetic route for tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate?
The compound is synthesized via Boc protection of the parent amine. A typical procedure involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃), followed by extraction with EtOAc, drying (MgSO₄), and purification via silica gel chromatography (20% EtOAc in heptane), yielding >90% purity . Hydroxymethylation can be achieved through subsequent oxidation or functionalization steps, though specific protocols may require optimization based on stereochemical outcomes .
How can stereochemical control be achieved during the synthesis of bicyclic intermediates?
Stereoselectivity in azabicyclohexane derivatives is influenced by reaction conditions. For example, adjusting solvent polarity, temperature, or catalyst choice (e.g., RuO₂/NaIO₄ for oxidation) can favor cis or trans isomers . Chiral resolution via diastereomeric salt formation or chromatography on chiral stationary phases (e.g., HPLC with amylose-based columns) is critical for isolating enantiopure forms . Computational methods (e.g., ab initio calculations) aid in predicting selectivity .
What chromatographic systems are optimal for purifying tert-butyl-protected azabicyclohexane derivatives?
Normal-phase silica gel chromatography with gradients of EtOAc in heptane (e.g., 10–30% EtOAc) is widely used . For polar intermediates, reverse-phase C18 columns with acetonitrile/water mixtures may improve separation. Evidence from related compounds shows that solvent polarity adjustments (e.g., adding 0.1% TFA) enhance peak resolution in HPLC .
How are oxidation reactions optimized for functionalizing the bicyclic core?
Controlled oxidation of the hydroxymethyl group to carbonyl or carboxylic acid derivatives employs RuO₂·xH₂O/NaIO₄ in biphasic systems (EtOAc/H₂O). Vigorous stirring and precise stoichiometry (e.g., 5:1 NaIO₄:substrate ratio) minimize over-oxidation, achieving >80% yields . Alternative oxidants like TEMPO/NaClO may reduce side reactions in sensitive substrates .
How should researchers resolve contradictions between NMR and X-ray crystallography data?
Discrepancies in molecular geometry (e.g., bond angles, conformations) often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Use software like SHELX or WinGX to refine crystallographic data and validate NMR assignments via 2D experiments (COSY, NOESY) . For ambiguous cases, variable-temperature NMR or DFT calculations can reconcile differences .
What are best practices for handling hygroscopic intermediates in this synthesis?
Hygroscopic intermediates (e.g., free amines or hydroxylated derivatives) should be stored under inert gas (N₂/Ar) with molecular sieves. Drying agents (MgSO₄, Na₂SO₄) must be removed promptly post-workup to prevent water reabsorption. Lyophilization or azeotropic drying (toluene/EtOH) is recommended for final products .
What strategies enable functional group interconversion of the hydroxymethyl substituent?
The hydroxymethyl group can be oxidized to a ketone (e.g., Dess-Martin periodinane), esterified (Ac₂O/pyridine), or converted to a leaving group (e.g., mesylation with MsCl) for nucleophilic substitution. Evidence from hydroxylated analogs shows that silyl protection (TBSCl) prior to oxidation stabilizes reactive intermediates .
How do reaction conditions impact the stability of the bicyclic ring system?
Acidic or basic conditions may induce ring-opening or epimerization. For example, HCl in dioxane effectively removes Boc groups without disrupting the bicyclic core, but prolonged exposure to strong acids (e.g., TFA) should be avoided . Thermal stability tests (TGA/DSC) are advised for process optimization .
What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and purity.
- MS : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 228.1) .
- X-ray crystallography : SHELX-refined structures to resolve stereochemical ambiguities .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (OH) verify functional groups .
How can researchers address low yields in multi-step syntheses?
Yield optimization involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
